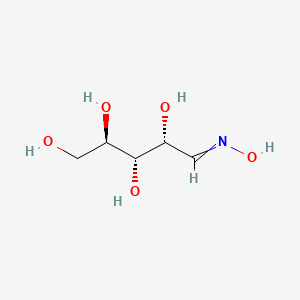
2-Methyl-1-pyrroline
Descripción general
Descripción
2-Methyl-1-pyrroline (2MP) is a heterocyclic organic compound that is found naturally in a variety of foods, including coffee, beer, and some spices. It is also used as a flavoring and aroma agent in the food and beverage industry. 2MP has been found to have several beneficial effects on human health, including antioxidant, anti-inflammatory, and neuroprotective effects. In addition, 2MP has been found to have potential applications in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Enantiomeric Discrimination in 1-Pyrrolines
1-Pyrrolines, including derivatives like 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole, are key intermediates in natural products, such as fire ant venoms. Their enantiodifferenciation has been achieved through capillary electrophoresis, using sulfobutyl ether-β-cyclodextrin as the chiral selector. This process, essential in the pharmaceutical industry, allows for the separation of different enantiomers of compounds, which can have distinct biological activities (Kawano et al., 2021).
Antineoplastic Potential in Pyrrolines
Certain pyrroline derivatives, such as 3-pyrroline N-oxide bis(carbamate), have been synthesized and tested for their antineoplastic (anti-cancer) activities. These compounds have shown significant activity in models like murine P388 lymphocytic leukemia, indicating their potential as cancer treatment agents (Anderson & Milowsky, 1987).
Role in Aroma of Foods
2-Acetyl-1-pyrroline (2-AP), closely related to 2-methyl-1-pyrroline, is a significant aroma compound in aromatic vegetable soybeans and other foods. It's known for a popcorn-like aroma and is influenced by factors like methylglyoxal (MG) and Delta(1)-pyrroline-5-carboxylate (P5C) levels in these foods. Understanding these chemical components is crucial for the food industry, particularly in enhancing flavor profiles of products (Wu et al., 2009).
Analytical Chemistry Applications
2-Acetyl-1-pyrroline is also critical in analytical chemistry for its role in the flavor of foods like rice and bread. Its detection and quantification are vital for quality control in the food industry. Advanced methods like LC-MS/MS are used for its precise analysis, which is essential for maintaining the quality and consistency of food products (Jost et al., 2019).
Spin Labeling Applications in Molecular Biology
Pyrroline derivatives like S-(2,2,5,5-tetramethyl-1-oxyl-delta3-pyrrolin-3-ylmethyl) methanethiosulfonate are used as spin labels in molecular biology. These compounds are crucial for studying the dynamics and structure of biomolecules using techniques like electron paramagnetic resonance (EPR) (Zielke et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Methyl-1-pyrroline is a versatile synthetic scaffold with a variety of reactivity options provided by its structure . It is a monocyclic imine and a pharmaceutical intermediate . .
Mode of Action
It is formed during the Rh (I) complexes (containing N,N -donor ligands and N,P -donor ligand) immobilized on glassy carbon electrode surfaces catalyzed intramolecular hydroamination of 4-pentyn-1-amine .
Biochemical Pathways
This compound can vary from being a starting material of key imidazole functionalities and indole cores to a precursor of the common histamine Η3 receptor chiral pharmacophore . It is also involved in the enzymatic synthesis of ®- and (S)-2-methylpyrroline in the presence of whole-cells catalysts isolated from Strptomyces sp. strains .
Pharmacokinetics
It is known that the compound is a colorless to brown liquid with a molecular weight of 83.13 .
Result of Action
It is known to be a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various pharmaceutical compounds.
Action Environment
Environmental factors can influence the action of this compound. For instance, soil moisture content has been shown to enhance the biosynthesis of 2-acetyl-1-pyrroline, a compound related to this compound . .
Análisis Bioquímico
Biochemical Properties
2-Methyl-1-pyrroline plays a significant role in biochemical reactions, particularly in the enantioselective enzymatic synthesis of ®- and (S)-2-methylpyrroline . It interacts with whole-cell catalysts isolated from Streptomyces species strains GF3587 and GF3546 . These interactions are crucial for the synthesis of chiral pharmacophores, which are essential in the development of various biologically and pharmaceutically relevant compounds . Additionally, this compound reacts with 2-oxopropanal to afford acetyl-1-pyrroline .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with enzymes and proteins involved in these pathways, thereby modulating their activity . The compound’s impact on cellular metabolism is particularly notable, as it can alter metabolic flux and metabolite levels, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to interact with enzymes and proteins involved in gene expression regulation further underscores its significance in modulating cellular functions . These interactions can lead to changes in gene expression patterns, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can enhance cellular function and metabolic activity . High doses may lead to toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to proline metabolism . It interacts with enzymes such as pyrroline-5-carboxylate reductase and proline dehydrogenase, which are crucial for the synthesis and catabolism of proline . These interactions can influence the levels of metabolites and the overall metabolic flux within cells . The compound’s role in proline metabolism underscores its significance in various physiological processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, thereby influencing its activity and function . The compound’s distribution patterns are essential for understanding its pharmacokinetics and pharmacodynamics .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The compound’s localization is crucial for its activity, as it determines the specific biochemical pathways and processes that it can modulate .
Propiedades
IUPAC Name |
5-methyl-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSZPNIMMLSKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236173 | |
| Record name | 3,4-Dihydro-5-methyl-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872-32-2 | |
| Record name | 2-Methyl-1-pyrroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-pyrroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-5-methyl-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-5-methyl-2H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1-PYRROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUN2A487KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




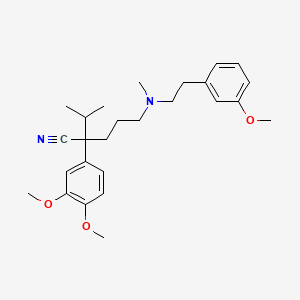
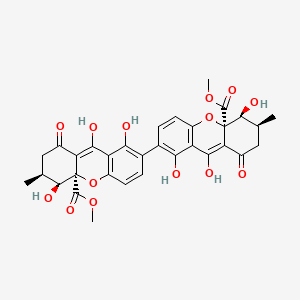
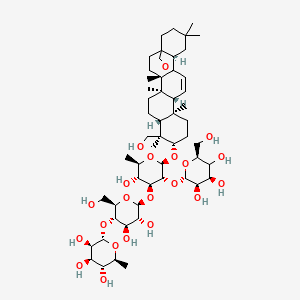

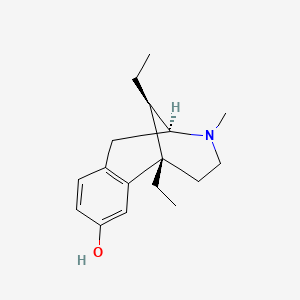
![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)
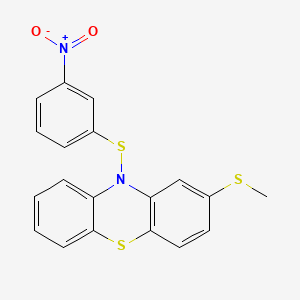
![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)
![1-[2-(2-Methylpropoxy)-2-phenylethyl]pyrrolidine](/img/structure/B1218597.png)
